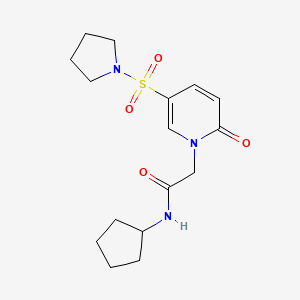
N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques. For instance, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have been synthesized and characterized using various spectroscopic methods, including LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . Additionally, the synthesis of pyrrolidin-2-ones from N-methyl-N-(1-substituted or 1,2-disubstituted vinyl)-2,2-bis(phenylsulfanyl)acetamides through a 5-endo-trig radical cyclisation process has been described, which could be relevant to the cyclisation steps needed for the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide can be elucidated using spectroscopic techniques. The characterization of the synthesized compounds in the first paper was achieved through LCMS, IR, 1H and 13C spectroscopies . These techniques could be applied to determine the structure of the compound , ensuring the correct functional groups are present and in the proper configuration.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclisation and substitution reactions. The 5-endo-trig radical cyclisation is a key step in forming pyrrolidin-2-ones, which are structurally related to the pyrrolidinyl group in the target compound . Understanding the reactivity and stability of the intermediates, such as α-acylamino radicals, is crucial for optimizing the synthesis route for N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide are not directly reported, the properties of structurally related compounds can provide some insights. For example, the cytotoxicity of the synthesized acetamide derivatives on various human leukemic cell lines was evaluated, and specific compounds showed high cytotoxicity, indicating potential anticancer properties . These properties, such as solubility, stability, and biological activity, are essential for understanding the compound's potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
A study by Galeazzi, Mobbili, and Orena (1996) discusses a method for synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones through intramolecular cyclization of N-(2-alken-1-yl)amides, which is a relevant technique for creating compounds similar to N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide. This approach is significant for synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, like (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi, Mobbili, & Orena, 1996).
Corrosion Inhibition
Yıldırım and Cetin (2008) investigated 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, synthesizing compounds through amidation and 1,3-dipolar cycloaddition reactions, for their corrosion prevention efficiencies. This research highlights the application of acetamide derivatives in corrosion inhibition, providing insights into the potential industrial applications of compounds like N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Heterocyclic Assemblies Formation
Obydennov et al. (2017) demonstrated the use of 2-(1,3-thiazolidin-2-ylidene)acetamides as 2-enamides in cyclocondensation reactions, leading to the formation of new heterocyclic assemblies, including 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. This study contributes to the understanding of how acetamide derivatives can be involved in the synthesis of complex heterocyclic structures, relevant to the pharmaceutical and chemical industries (Obydennov et al., 2017).
Antitumor Activity
Albratty, El-Sharkawy, and Alam (2017) explored the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide. The resulting compounds were tested for their antitumor activity, with some showing promising inhibitory effects on different cell lines. This research underlines the potential therapeutic applications of N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide derivatives in cancer treatment (Albratty, El-Sharkawy, & Alam, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c20-15(17-13-5-1-2-6-13)12-18-11-14(7-8-16(18)21)24(22,23)19-9-3-4-10-19/h7-8,11,13H,1-6,9-10,12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXHDOCTEGKERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

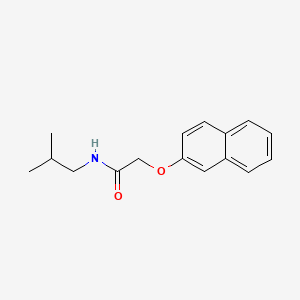
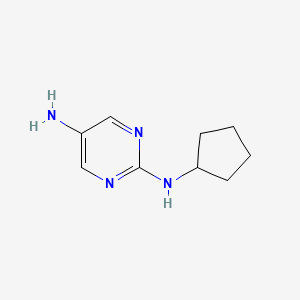
![4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2516338.png)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2516340.png)
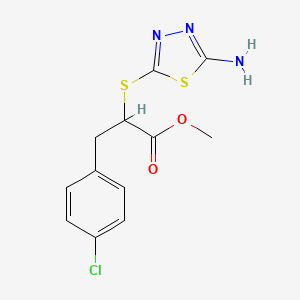
![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)

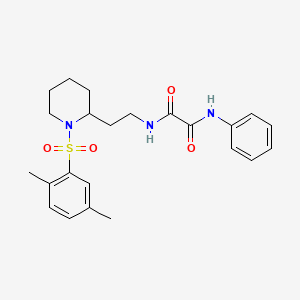


![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)

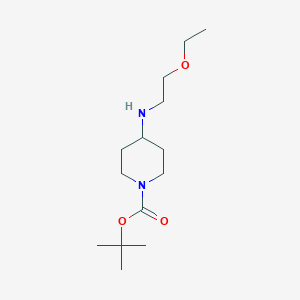
![(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2516357.png)